R-(+)-Cotinine

Descripción general

Descripción

R-(+)-Cotinine is a natural product found in Nicotiana alata with data available.

Aplicaciones Científicas De Investigación

Pharmacological Properties

R-(+)-Cotinine exhibits significant pharmacological properties that make it a subject of interest in various studies:

- Neuroprotective Effects : Research indicates that this compound can cross the blood-brain barrier and interact with nicotinic acetylcholine receptors (nAChRs) and non-nAChRs in the nervous system. This property is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In mouse models, cotinine treatment has been shown to prevent memory loss and reduce amyloid plaque burden associated with Alzheimer's disease .

- Cognitive Enhancement : Cotinine has been linked to improvements in cognitive functions, particularly in memory extinction processes. Studies demonstrate that cotinine can enhance the extinction of fear memories by promoting new inhibitory memory acquisition, which may have implications for treating anxiety disorders .

Clinical Applications

This compound's role extends into clinical settings, particularly concerning smoking cessation and nicotine dependence:

- Biomarker for Smoking Status : Cotinine is widely used as a biomarker to assess exposure to tobacco smoke. Its levels in biological samples (like blood or saliva) provide accurate measures of smoking status and can help in monitoring smoking cessation efforts .

- Therapeutic Potential : Given its safety profile—showing no addictive or cardiovascular effects at therapeutic doses—this compound is being investigated as a potential therapeutic agent for various conditions beyond nicotine addiction, including neurodegenerative diseases .

Analytical Applications

The quantification of this compound is essential for both research and clinical diagnostics:

- High-Performance Liquid Chromatography (HPLC) : Advanced analytical techniques such as HPLC coupled with mass spectrometry are employed to measure cotinine levels accurately. These methods have demonstrated high sensitivity and specificity, making them invaluable in pharmacokinetic studies and clinical assessments of smoking behavior .

Case Studies

Several notable studies highlight the applications of this compound:

Propiedades

IUPAC Name |

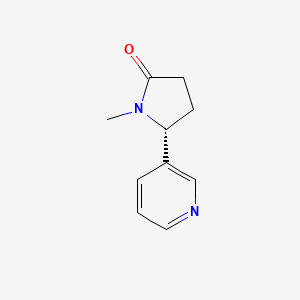

(5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336690 | |

| Record name | R-(+)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32162-64-4 | |

| Record name | R-(+)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.